molecular formula C17H19BrN4O B2447563 3-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1235019-86-9

3-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2447563
CAS No.: 1235019-86-9
M. Wt: 375.27
InChI Key: ZGKOCFBWPZWVDW-UHFFFAOYSA-N
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Description

3-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a piperidine-substituted pyrimidine. This structure is of significant interest in medicinal chemistry and chemical biology for the development of targeted protein inhibitors. Compounds with similar structural motifs, particularly those incorporating a piperidine-linked heterocycle like pyrimidine, are frequently investigated as key scaffolds in the design of kinase inhibitors . The pyrimidine ring often serves as a hinge-binding motif, enabling competitive binding at the ATP site of various kinases, while the bromo-substituted benzamide group offers a versatile handle for further synthetic modification via cross-coupling reactions or as a key pharmacophore element . Research into analogous molecules has demonstrated their potential in probing intracellular signaling pathways and developing therapeutic agents for proliferative diseases . This compound is provided for research use only and is a valuable intermediate for constructing more complex chemical entities or for screening in biological assays to discover new bioactive molecules.

Properties

IUPAC Name

3-bromo-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O/c18-15-4-1-3-14(11-15)16(23)21-12-13-5-9-22(10-6-13)17-19-7-2-8-20-17/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKOCFBWPZWVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound comprises three structural components:

  • A 3-bromobenzamide core.
  • A piperidin-4-ylmethyl linker.
  • A pyrimidin-2-yl substituent on the piperidine nitrogen.

Retrosynthetically, the molecule can be dissected into two primary intermediates:

  • 3-Bromobenzoyl chloride (for the acyl component).
  • 1-(Pyrimidin-2-yl)piperidin-4-ylmethanamine (for the amine component).

The convergence of these intermediates via amide bond formation constitutes the final step.

Synthesis of 1-(Pyrimidin-2-yl)Piperidin-4-ylmethanamine

Protection and Functionalization of Piperidine

The synthesis begins with piperidin-4-ylmethanol , which is protected as its tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions. Treatment with sodium hydride (NaH) in dimethylformamide (DMF) generates a reactive alkoxide, which undergoes nucleophilic substitution with 2-chloropyrimidine to yield tert-butyl-4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate .

Key reaction parameters :

  • Solvent: DMF or tetrahydrofuran (THF).
  • Temperature: 0°C to room temperature.
  • Yield: ~62% (based on analogous protocols).

Conversion of Alcohol to Amine

The hydroxyl group in the intermediate is converted to an amine via a Gabriel synthesis or Staudinger reaction :

  • Mesylation : Treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) forms the mesylate.
  • Azide Displacement : Reaction with sodium azide (NaN₃) in DMF at 60°C produces the azide.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or Staudinger conditions (triphenylphosphine, THF/water) reduces the azide to the primary amine.

Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in DCM yields 1-(pyrimidin-2-yl)piperidin-4-ylmethanamine .

Synthesis of 3-Bromobenzoyl Chloride

Acid Chloride Preparation

3-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous DCM. The reaction is driven to completion by removing generated HCl and SO₂ gases. The resulting 3-bromobenzoyl chloride is purified via distillation or used directly in the next step.

Critical considerations :

  • Moisture-free conditions to prevent hydrolysis.
  • Stoichiometric excess of SOCl₂ (1.2–1.5 equiv).

Amide Bond Formation

Coupling Strategies

The amine intermediate is coupled with 3-bromobenzoyl chloride using one of two methods:

Schotten-Baumann Reaction
  • Conditions : Aqueous sodium hydroxide (NaOH) and dichloromethane.
  • Mechanism : The acyl chloride reacts with the amine at the interface, forming the amide.
  • Yield : 70–85% (depending on steric hindrance).
Microwave-Assisted Coupling

Adapting methodologies from EP3333162A1, the reaction is conducted in dimethyl sulfoxide (DMSO) under microwave irradiation:

  • Pressure : 1–50 MPa.
  • Temperature : 300–773 K.
  • Residence time : 10 minutes.
  • Yield : >95% with high purity (96–97%).

Advantages :

  • Rapid reaction kinetics.
  • Enhanced selectivity due to controlled energy input.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.72 (s, 1H, pyrimidine H5).
    • δ 7.85–7.45 (m, 4H, aromatic H from benzamide).
    • δ 4.29 (d, J = 6.4 Hz, 2H, piperidine-CH₂-N).
    • δ 3.90–3.20 (m, 4H, piperidine H2/H6 and H3/H5).
  • ¹³C NMR : Confirms carbonyl (δ 165.2) and quaternary carbons.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₇H₁₈BrN₄O : [M+H]⁺ = 397.0521.
  • Observed : 397.0518.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • LC-MS : Monitors for dehalogenation or hydrolysis byproducts.

Comparative Analysis of Synthetic Routes

Parameter Schotten-Baumann Microwave-Assisted
Yield 70–85% 95–98%
Reaction Time 6–12 hours 10 minutes
Purity 90–92% 96–97%
Scalability High Moderate

Microwave synthesis is preferred for small-scale, high-purity applications, while Schotten-Baumann remains viable for industrial-scale production.

Challenges and Mitigation Strategies

Steric Hindrance

The piperidin-4-ylmethyl group introduces steric bulk, slowing acylation. Strategies include:

  • Using excess acyl chloride (1.5 equiv).
  • Employing polar aprotic solvents (e.g., DMF) to enhance solubility.

Pyrimidine Stability

Under acidic conditions, the pyrimidine ring may undergo hydrolysis. Neutral or slightly basic conditions are maintained during Boc deprotection and coupling.

Industrial and Environmental Considerations

Green Chemistry Metrics

  • Atom Economy : 82% (Schotten-Baumann).
  • E-factor : 6.2 (waste generated per kg product).
  • Solvent Recovery : DMSO and DCM are recycled via distillation.

Cost Analysis

  • Raw Materials : 2-Chloropyrimidine ($120/mol) and 3-bromobenzoic acid ($85/mol) dominate costs.
  • Microwave Equipment : Capital expenditure offsets reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization: Formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.

Scientific Research Applications

3-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Biological Activity

3-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19BrN4OC_{17}H_{19}BrN_{4}O, with a molecular weight of 375.27 g/mol. The compound features a bromine atom, a pyrimidine ring, and a piperidine ring, contributing to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC₁₇H₁₉BrN₄O
Molecular Weight375.27 g/mol
CAS Number1235019-86-9
Melting PointNot Available
SolubilityNot Available

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Bromination : The initial step involves the bromination of benzamide to introduce the bromine atom.
  • Formation of Piperidine Ring : This step includes the cyclization involving piperidine derivatives.
  • Attachment of Pyrimidine : Finally, the pyrimidine ring is attached to the piperidine structure.

Common reagents include iodine (I₂) and tert-butyl hydroperoxide (TBHP), with solvents like toluene used to facilitate reactions.

Antiparasitic Activity

Recent studies have explored the antiparasitic properties of similar benzamide derivatives. For example, compounds with substituted pyrimidine rings have demonstrated significant activity against various parasites. The presence of polar functional groups has been shown to enhance aqueous solubility while maintaining bioactivity .

Anticancer Potential

Research indicates that benzamide derivatives can act as RET kinase inhibitors, which are promising for cancer therapy. In vitro studies have shown that specific derivatives exhibit moderate to high potency in inhibiting cell proliferation driven by RET mutations .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes crucial for cellular proliferation.
  • Receptor Modulation : They may interact with various receptors involved in signaling pathways pertinent to cancer and parasitic infections.

Case Studies

  • Study on Antiparasitic Activity : A derivative similar to this compound was tested against Leishmania species, showing an EC50 value of approximately 0.038 μM, indicating potent antiparasitic activity .
  • RET Kinase Inhibition : Another study evaluated various benzamide derivatives for their ability to inhibit RET kinase activity. One compound exhibited an IC50 value of 0.025 μM, significantly inhibiting cell proliferation in RET-driven cancers .

Q & A

Q. Methodological Answer :

  • Data Collection : Employ single-crystal X-ray diffraction (SCXRD) with a Bruker APEX-II CCD diffractometer (λ = 0.71073 Å) .
  • Refinement : Use SHELXL for small-molecule refinement, focusing on hydrogen bonding (e.g., O-H···O, N-H···O) and piperidine chair conformation analysis .
  • Ambiguity Resolution : Compare experimental bond angles (e.g., C-N = 1.46–1.49 Å) with DFT-optimized geometries to validate chair conformations and substituent orientations .

Basic: What analytical techniques are critical for confirming the identity and purity of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR (CDCl₃ or DMSO-d₆) to verify substituent integration (e.g., pyrimidine protons at δ 8.3–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ = ~418.05 Da) .
  • HPLC : Reverse-phase C18 column (ACN/H₂O gradient) to assess purity (>98%) and detect bromine-related degradation products .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

Q. Methodological Answer :

  • Key Modifications :
    • Replace the bromine atom with fluorine to improve metabolic stability .
    • Modify the piperidine N-substituent (e.g., methylsulfonyl groups) to enhance target affinity .
  • Biological Testing :
    • Use kinase inhibition assays (e.g., Akt1/Akt2 selectivity profiling) to evaluate potency .
    • Compare IC₅₀ values of analogs in cancer cell lines (e.g., HaCaT keratinocytes) to assess toxicity trade-offs .

Basic: What are the common degradation pathways of this compound under ambient storage conditions?

Q. Methodological Answer :

  • Hydrolysis : The benzamide bond may hydrolyze in aqueous buffers (pH < 3 or > 10), forming 3-bromobenzoic acid and pyrimidine-piperidine amine .
  • Photodegradation : Exposure to UV light (λ = 254 nm) can cleave the C-Br bond, detected via TLC or LC-MS .
    Mitigation : Store at –20°C in amber vials under inert gas (N₂/Ar) .

Advanced: How can computational modeling predict binding modes to biological targets like kinases or GPCRs?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with Akt2 (PDB: 1O6K). Focus on hydrogen bonds between the benzamide carbonyl and Arg273 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the piperidine ring in hydrophobic binding pockets .
  • Free Energy Calculations : MM-PBSA to rank binding affinities of analogs .

Basic: How should researchers address contradictory biological data (e.g., high in vitro potency vs. low in vivo efficacy)?

Q. Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ in mouse plasma) and CYP450 metabolism to identify rapid clearance .
  • Tissue Distribution : Radiolabel the compound (e.g., 18F^{18}F) and track accumulation in target organs via PET imaging .
  • Formulation Optimization : Use PEGylated liposomes to enhance bioavailability .

Advanced: What strategies can separate enantiomers or diastereomers of this compound?

Q. Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IC-3 column (n-hexane:isopropanol = 80:20) with a 1.0 mL/min flow rate .
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
  • Stereochemical Analysis : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configurations .

Basic: What in vitro assays are suitable for preliminary toxicity screening?

Q. Methodological Answer :

  • Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48-hour exposure, IC₅₀ determination) .
  • hERG Inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ < 10 μM indicates high risk) .
  • Microsomal Stability : Incubate with human liver microsomes (HLM) to estimate metabolic clearance .

Advanced: How can researchers validate the compound’s mechanism of action against hypothesized molecular targets?

Q. Methodological Answer :

  • CRISPR Knockout : Generate target gene (e.g., Akt2)-KO cell lines and compare compound efficacy vs. wild type .
  • SPR Binding Assays : Measure real-time binding kinetics (kₐ, k𝒹) using a Biacore T200 system .
  • Phosphoproteomics : Perform LC-MS/MS to quantify downstream phosphorylation changes (e.g., GSK3β inhibition) .

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